N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS2/c1-8-20-21-14(24-8)23-7-11-17-12(15)19-13(18-11)16-9-4-3-5-10(6-9)22-2/h3-6H,7H2,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBPARZWXSLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine under acidic conditions.
Triazine Core Formation: The triazine core is often formed by the cyclization of a suitable diamine with a trichlorotriazine derivative.
Final Coupling: The final step involves coupling the thiadiazole and triazine intermediates with the methoxyphenyl group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Structural Insights
The compound features a triazine core linked to a methoxyphenyl group and a thiadiazole moiety. Its structure allows for unique interactions with biological targets due to the presence of multiple functional groups.
Medicinal Chemistry
N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine exhibits promising biological activities:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing thiadiazole can inhibit the growth of various bacteria and fungi. For instance, the compound's structural similarity to known antimicrobial agents suggests it may also possess similar properties .
- Anticancer Potential : Research indicates that triazine derivatives can inhibit cancer cell proliferation. The incorporation of the thiadiazole moiety may enhance this activity by interacting with specific cellular pathways involved in cancer progression .
Materials Science
The compound's unique chemical structure makes it suitable for use in developing novel materials:
- Polymer Chemistry : It can serve as a building block for synthesizing advanced polymers with tailored properties. The incorporation of heterocycles like thiadiazoles into polymer matrices can improve thermal stability and mechanical strength .
Agricultural Science
This compound may have applications in agrochemicals:
- Pesticide Development : The compound's structural features suggest potential efficacy as a pesticide or herbicide. Thiadiazole derivatives have been explored for their ability to disrupt pest physiology and inhibit fungal pathogens .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed significant inhibition zones compared to controls .
Case Study 2: Anticancer Activity
In vitro studies on triazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The presence of the methoxyphenyl group was linked to enhanced cytotoxicity against breast cancer cells. Further research is required to elucidate the exact mechanisms involved .
Case Study 3: Polymer Synthesis
Research focused on synthesizing new polymers incorporating thiadiazole derivatives revealed improved mechanical properties and thermal stability compared to traditional polymers. These findings suggest that this compound could be an effective additive in polymer formulations .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The triazine core can also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning : The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl () or 2-methoxyphenyl () analogs, which may influence solubility and receptor binding due to steric and electronic effects .
Heterocyclic Sulfanyl Groups : Replacing the thiadiazole with triazole () or benzothiazole () alters bioactivity profiles. For instance, benzothiazoles are associated with antimicrobial activity, while thiadiazoles exhibit insecticidal properties .
Molecular Weight and Lipophilicity: The bis(4-methoxyphenyl) analog () has a higher molecular weight (453.5 g/mol) and XLogP3 value (5.2), suggesting increased lipophilicity compared to mono-substituted derivatives .
Biological Activity
N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Synthesis and Structural Characteristics
The compound was synthesized through a condensation reaction involving 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole and 5-methyl-1,3,4-thiadiazol-2-ylmethanethiol. The resulting structure contains a triazine core with a methoxyphenyl and thiadiazole moiety. Crystallographic studies indicate that the compound crystallizes in the triclinic system with specific bond lengths and angles that suggest a stable aromatic system conducive to biological activity .
Crystallographic Data
| Property | Value |
|---|---|
| Chemical formula | C13H12N4O2S2 |
| Molar mass | 320.39 g/mol |
| Crystal system | Triclinic (P1) |
| Temperature (K) | 293 |
| Unit cell dimensions (Å) | a = 6.139, b = 9.890, c = 12.658 |
| Angles (°) | α = 72.45, β = 85.91, γ = 77.12 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Specifically, derivatives of N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against different cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects on human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The synthesized derivatives showed varying degrees of potency with some exhibiting IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Case Studies
- Antimicrobial Efficacy : A study conducted by Talar & Dejai (1996) reported that thiadiazole derivatives displayed strong inhibition against Staphylococcus aureus, suggesting that the presence of the thiadiazole ring enhances antimicrobial activity.
- Cytotoxicity Evaluation : In vitro tests conducted on MCF-7 cells revealed that certain derivatives of the compound had higher cytotoxicity compared to control groups treated with conventional drugs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the 1,3,4-thiadiazole core using 5-methyl-1,3,4-thiadiazol-2-amine, often synthesized via cyclization of thiosemicarbazides with CS₂ under basic conditions .
- Step 2 : Functionalization of the triazine ring. For example, guanidine derivatives can react with nitriles in a one-pot cotrimerization to form 4,6-disubstituted triazines .
- Step 3 : Sulfanyl-methyl linkage. The thiadiazole sulfanyl group is introduced via nucleophilic substitution or coupling reactions, such as using hydrazine hydrate and nitrites to form tetrazine intermediates .
- Key Reagents : Phosphorus oxychloride (for activating carbonyl groups), hydrazine hydrate (for cyclization), and toluene sulfonic acid (for catalysis) .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation typically involves:
- X-ray crystallography : Determines bond lengths, angles, and intramolecular interactions (e.g., C–H···N hydrogen bonds in planar thiadiazole-triazine systems) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, methyl groups on thiadiazole at δ 2.5–2.7 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₅H₁₆N₆O₁S₂) and fragmentation patterns .
Advanced Research Questions
Q. What strategies address the aqueous solubility limitations of this compound in pharmacological studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining stability .
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the triazine ring via post-synthetic alkylation or oxidation .
- Nanoparticle encapsulation : Liposomal or polymeric carriers (e.g., PLGA nanoparticles) improve bioavailability and reduce toxicity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) to minimize variability .
- Dose-response studies : Establish EC₅₀ values across multiple replicates to confirm potency thresholds .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects or resistance pathways (e.g., upregulated efflux pumps) .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) between the compound and purified targets (e.g., kinases) .
- Molecular docking : Uses software (AutoDock Vina) to predict binding modes in silico, validated by mutagenesis studies (e.g., Ala-scanning of active sites) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess specificity .
Experimental Design Considerations
Q. How should researchers design combination therapy studies involving this compound?
- Methodological Answer :
- Synergy screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with chemotherapeutics (e.g., cisplatin) .
- Pharmacokinetic alignment : Match half-lives of co-administered drugs (e.g., via sustained-release formulations) to ensure overlapping therapeutic windows .
- Resistance mitigation : Pre-treat cell lines with sublethal doses to identify adaptive pathways (e.g., glutathione upregulation) and co-target with inhibitors (e.g., buthionine sulfoximine) .
Q. What analytical methods are critical for detecting degradation products during stability studies?
- Methodological Answer :
- HPLC-DAD/MS : Monitors hydrolytic or oxidative degradation (e.g., methoxy group cleavage at 40°C/75% RH) .
- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines), acidic/basic conditions, and oxidants (H₂O₂) to identify labile sites .
- Quantum mechanical calculations : Predict degradation pathways using DFT (e.g., bond dissociation energies of sulfanyl-methyl linkages) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
